N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide
Overview
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide, also known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and renal function. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, stroke, and cancer.
Mechanism of Action
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide selectively inhibits the activity of cytochrome P450 (CYP) 4A enzymes, which are responsible for the synthesis of 20-HETE from arachidonic acid. By inhibiting the production of 20-HETE, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide reduces vasoconstriction and inflammation, leading to improved cardiovascular and renal function.
Biochemical and physiological effects:
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide has been shown to have several biochemical and physiological effects, including vasodilation, decreased blood pressure, and improved renal function. N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide in lab experiments is its selectivity for CYP4A enzymes and its ability to effectively inhibit 20-HETE synthesis. However, N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthesis. Another area of research is the investigation of the role of 20-HETE in cancer and the potential use of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide as an anti-cancer agent. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide in humans.
Scientific Research Applications
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide has been widely used in scientific research to investigate the role of 20-HETE in various physiological and pathological processes. Studies have shown that N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide can effectively inhibit 20-HETE synthesis, leading to vasodilation, decreased blood pressure, and improved renal function. N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide has also been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-phenylethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c22-20(19-12-6-10-17-9-4-5-11-18(17)19)15-21-25(23,24)14-13-16-7-2-1-3-8-16/h1-12,20-22H,13-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMJFOUNBWJKMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-phenylethanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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